molecular formula C21H15Cl3N4O3S B12119836 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide

2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide

Cat. No.: B12119836
M. Wt: 509.8 g/mol
InChI Key: GUESZUKRMLDBQM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichloro, methoxy, and sulfonamide groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the sulfonamide group and the chlorination of the aromatic rings. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Scientific Research Applications

2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide has been studied for its applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity help in understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-4-nitrobenzamide

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15Cl3N4O3S

Molecular Weight

509.8 g/mol

IUPAC Name

2,5-dichloro-N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H15Cl3N4O3S/c1-31-18-9-7-13(11-15(18)24)25-20-21(27-17-5-3-2-4-16(17)26-20)28-32(29,30)19-10-12(22)6-8-14(19)23/h2-11H,1H3,(H,25,26)(H,27,28)

InChI Key

GUESZUKRMLDBQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)Cl

Origin of Product

United States

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